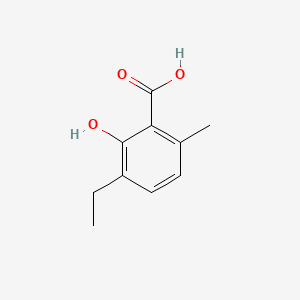

2,6-Cresotic acid, 3-ethyl-

Description

Nomenclature and Positional Isomerism within the Cresotic Acid Family

The name "cresotic acid" generally refers to monohydroxy-methyl-benzoic acids. The nomenclature of these compounds specifies the positions of the hydroxyl, methyl, and any other substituent groups on the benzene (B151609) ring. In the case of 2,6-Cresotic acid, 3-ethyl-, the name indicates a cresotic acid backbone (a benzoic acid with a hydroxyl and a methyl group) where the hydroxyl group is at position 2 and the methyl group is at position 6. The "3-ethyl-" prefix denotes an additional ethyl group at the third position of the ring.

The cresotic acid family is rich in positional isomers, where the constituent functional groups are arranged differently around the benzene ring. This isomerism significantly influences the compounds' physical and chemical properties. For instance, o-cresotic acid (2-hydroxy-3-methylbenzoic acid), m-cresotic acid (2-hydroxy-4-methylbenzoic acid), and p-cresotic acid (2-hydroxy-5-methylbenzoic acid) are all isomers of methylsalicylic acid, each exhibiting different metabolic and chemical behaviors. nih.govontosight.ai The introduction of an additional ethyl group, as seen in 2,6-Cresotic acid, 3-ethyl-, further expands the isomeric landscape and the potential for fine-tuning molecular properties.

Chemical Relationship to Salicylic (B10762653) Acid and Substituted Benzoic Acid Derivatives

2,6-Cresotic acid, 3-ethyl- is structurally a derivative of both salicylic acid (2-hydroxybenzoic acid) and the broader class of substituted benzoic acids. Salicylic acid is a well-known phenolic acid with significant biological activities. researchgate.net Cresotic acids are, in essence, methyl-substituted salicylic acids. wikipedia.org The addition of a methyl group to the salicylic acid structure, as in the cresotic acids, and further substitution with an ethyl group, as in the title compound, alters the electronic and steric environment of the molecule. These modifications can impact properties such as acidity, solubility, and the ability to interact with biological targets. researchgate.net

The study of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. The nature, position, and number of substituents on the benzoic acid ring can dramatically alter a compound's properties and biological activity. Research into substituted salicylic acids, for example, has shown that different substituents can modulate their metabolic stimulant properties. nih.gov The investigation of compounds like 2,6-Cresotic acid, 3-ethyl- contributes to a deeper understanding of these structure-property relationships.

Overview of Academic Research Trajectories for Cresotic Acid Scaffolds

Academic research into cresotic acid scaffolds has followed several promising trajectories. A significant area of investigation is their synthesis and derivatization to create novel compounds with potential applications in pharmaceuticals and agriculture. For example, methods for the regioselective carboxylation of cresols to produce various cresotic acids have been developed. researchgate.net

Furthermore, cresotic acid derivatives have been explored for their biological activities. Studies have shown that some substituted salicylic acids and their analogues possess antifeedant and repellent properties against insects. oup.com Research into compounds like 5,5′-methylenedi-2,3-cresotic acid has identified potent inhibitors of inflammatory pathways, highlighting the potential of cresotic acid scaffolds in drug discovery. nih.gov The enzymatic synthesis of substituted salicylic acids, such as the production of 6-ethylsalicylic acid by 6-methylsalicylic acid synthetase when primed with propionyl-CoA instead of acetyl-CoA, opens up biotechnological avenues for producing novel derivatives. nih.gov While specific research on 2,6-Cresotic acid, 3-ethyl- is not extensively documented in dedicated studies, its structural similarity to these actively researched compounds suggests its potential for similar applications and warrants further investigation within these established research fields.

Chemical and Physical Properties of 2,6-Cresotic Acid, 3-Ethyl-

| Property | Value | Source(s) |

| CAS Number | 20717-15-1 | chemsrc.com |

| Molecular Formula | C10H12O3 | chemsrc.com |

| Molecular Weight | 180.20 g/mol | chemsrc.com |

| Synonyms | 3-Ethyl-2-hydroxy-6-methylbenzoic acid, 3-Ethyl-6-methylsalicylic acid | chemsrc.com |

| Boiling Point | 315.3 °C at 760 mmHg | chemsrc.com |

| Density | 1.205 g/cm³ | chemsrc.com |

| Flash Point | 158.7 °C | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

20717-15-1 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-ethyl-2-hydroxy-6-methylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6(2)8(9(7)11)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13) |

InChI Key |

YZEVAVNJHBUZFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Relevant to 2,6 Cresotic Acid, 3 Ethyl

De Novo Synthetic Routes for Substituted Cresotic Acids

The creation of specifically substituted cresotic acids like 2,6-Cresotic acid, 3-ethyl- necessitates precise control over the introduction of functional groups onto the aromatic ring. The primary precursor for this target molecule is 2-ethyl-6-methylphenol (B167550). Several key methodologies can be employed to achieve the required regioselective carboxylation.

Regioselective Carboxylation of Phenolic Precursors (e.g., modified Kolbe-Schmitt reactions)

The Kolbe-Schmitt reaction is a classic and industrially significant method for the ortho-carboxylation of phenols. wikipedia.orgpearson.com The reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under high pressure and temperature (100 atm, 125 °C). wikipedia.org The mechanism proceeds through the nucleophilic addition of the phenoxide to CO2, forming a salicylate. wikipedia.org

For a polysubstituted precursor like 2-ethyl-6-methylphenol, achieving regioselectivity is paramount. The standard Kolbe-Schmitt reaction on an unsubstituted phenol (B47542) yields primarily the ortho product with sodium phenoxide and the para product with potassium phenoxide. jk-sci.com In the case of 2-ethyl-6-methylphenol, both ortho positions relative to the hydroxyl group are already substituted. Carboxylation must therefore be directed to the remaining activated positions. However, the classical Kolbe-Schmitt reaction is most effective for introducing a carboxyl group ortho to the hydroxyl group.

Modifications to the standard Kolbe-Schmitt conditions can influence regioselectivity. Factors such as the choice of counter-ion (e.g., sodium vs. cesium), solvent, and temperature can alter the position of carboxylation. jk-sci.commdpi.com For instance, larger counter-ions can sterically hinder the ortho position, favoring para-carboxylation. jk-sci.com Recent advancements have demonstrated that the addition of certain trisubstituted phenols can facilitate the carboxylation of other phenols under atmospheric CO2 pressure, offering a milder alternative to the high-pressure industrial process. nih.gov Furthermore, enzymatic approaches using benzoic acid decarboxylases have shown promise for highly regioselective ortho-carboxylation of various phenol derivatives, presenting a biocatalytic equivalent to the chemical reaction. nih.govrsc.org

| Condition | Traditional Kolbe-Schmitt | Modified/Alternative Methods |

|---|---|---|

| Pressure | High pressure (e.g., 100 atm) wikipedia.org | Atmospheric pressure (with additives) nih.gov |

| Temperature | Elevated (e.g., 125-150°C) wikipedia.orgmdpi.com | Varies; can be lower in enzymatic reactions nih.gov |

| Key Reagents | Alkali Phenoxide, CO2 jk-sci.com | Phenol, Base, CO2, Additives (e.g., other phenols) or Enzymes nih.govnih.gov |

| Selectivity Control | Primarily by alkali metal counter-ion jk-sci.com | Additives, enzyme specificity, directing groups nih.govnih.gov |

Directed Ortho-Metalation and Halogen-Metal Exchange Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho-proton, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.orgchem-station.com This intermediate can then be quenched with an electrophile, such as carbon dioxide, to install a carboxylic acid group with high regioselectivity. baranlab.org

In the context of synthesizing 2,6-Cresotic acid, 3-ethyl-, the hydroxyl group of the 2-ethyl-6-methylphenol precursor (or a protected version like a methoxymethyl ether) can serve as a moderate DMG. organic-chemistry.org The lithiation would be directed to one of the positions ortho to the hydroxyl group. Given that both positions 2 and 6 are already substituted, this strategy would need to be applied to a precursor where one of these positions is a halogen to facilitate a halogen-metal exchange, or where the directing group can override the directing effects of the alkyl groups.

Halogen-metal exchange is an alternative but related strategy. This reaction involves the rapid exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a metal from an organometallic reagent, most commonly lithium. This method is often faster than deprotonation and can be performed at low temperatures to generate a specific aryllithium species, which is then carboxylated.

Transition Metal-Catalyzed C-H Activation and Carboxylation Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a highly efficient and atom-economical method for functionalizing aromatic compounds. researchgate.net These methods can offer alternative regioselectivities compared to classical approaches. Catalysts based on metals like palladium, rhodium, and copper can selectively activate a C-H bond, often guided by a directing group, and facilitate its coupling with various partners, including CO2. nih.gov

For the synthesis of substituted cresotic acids, a palladium(II)-catalyzed carboxylation of an aromatic C-H bond could be envisioned. nih.gov Carboxylate groups themselves can act as directing groups in some systems, which could be relevant for further functionalization. scilit.com Research has shown that with the appropriate ligand and base, Pd(II) catalysts can achieve carboxylation of various arenes, including those with electron-donating groups. nih.gov While challenging, the direct carboxylation of a specific C-H bond on the 2-ethyl-6-methylphenol ring using a tailored transition metal catalyst represents a cutting-edge approach to this synthetic problem. nih.gov

Derivatization Reactions and Functional Group Transformations on Cresotic Acid Scaffolds

Once the substituted cresotic acid core has been synthesized, its carboxylic acid and aromatic ring moieties can be further modified to create a diverse range of derivatives.

Esterification and Amidation of the Carboxylic Acid Moiety

Esterification is a fundamental transformation of carboxylic acids. For sterically hindered aromatic acids like 2,6-Cresotic acid, 3-ethyl-, standard Fischer esterification (reaction with an alcohol under acidic catalysis) may be slow. acs.orgacs.org More effective methods include conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. Alternatively, coupling agents used in peptide synthesis can facilitate ester formation under mild conditions. organic-chemistry.org The use of benzotriazole (B28993) esters, formed in situ, has also been shown to be effective for the esterification of sterically hindered alcohols, a strategy that can be adapted for hindered acids. researchgate.net

Amidation , the formation of an amide from a carboxylic acid and an amine, is one of the most common reactions in medicinal chemistry. researchgate.net Direct thermal amidation is often difficult and requires high temperatures. More practical approaches involve the use of coupling reagents (e.g., carbodiimides) or the activation of the carboxylic acid. mdpi.comresearchgate.net Boron-based catalysts, for example, have been shown to be highly effective for the direct amidation of a wide range of carboxylic acids, including hindered substrates. encyclopedia.pub Triphenylphosphine oxide has also been reported to catalyze the amidation of hindered carboxylic acids with weak nucleophiles. organic-chemistry.org

| Derivative | Method | Key Reagents/Catalysts | Typical Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol, Strong Acid (e.g., H2SO4) | Reflux |

| Acyl Chloride Route | 1. SOCl2 or (COCl)2 2. Alcohol, Base | Mild to moderate temperatures | |

| Amide | Coupling Reagent | Amine, EDC, HOBt | Room temperature |

| Catalytic Amidation | Amine, Boron-based catalysts | Elevated temperatures encyclopedia.pub |

Alkylation Strategies on the Aromatic Ring System

Introducing additional alkyl groups onto the cresotic acid aromatic ring can be achieved through various methods, most notably the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aromatic compound with an alkylating agent (such as an alkyl halide or an alkene) in the presence of a strong Lewis acid catalyst (e.g., AlCl3). thermofisher.commt.comorganic-chemistry.org

However, the Friedel-Crafts alkylation has several limitations. The hydroxyl and carboxyl groups on the cresotic acid ring are deactivating, which can hinder the reaction. Protection of these groups may be necessary. Furthermore, the existing alkyl groups are activating and ortho-, para-directing, which can lead to a mixture of products and potential polyalkylation. google.com Carbocation rearrangements of the alkylating agent are also a common side reaction. masterorganicchemistry.com

Alternative alkylation methods for phenols include using alcohols or olefins as alkylating agents, often with solid acid catalysts like zeolites or phosphoric acid. repec.orgpnnl.govresearchgate.net These methods are of significant industrial importance and can sometimes offer better control over selectivity compared to traditional Friedel-Crafts conditions. quickcompany.in For highly specific alkylations, multi-step sequences involving directed metalation or cross-coupling reactions may be required.

Cyclization Reactions for Annulated Heterocyclic System Formation (e.g., Benzo[b]cam.ac.ukresearchgate.netdioxin-4-ones)

Specific information regarding the cyclization of 2,6-Cresotic acid, 3-ethyl- to form annulated heterocyclic systems such as benzo[b] cam.ac.ukresearchgate.netdioxin-4-ones is not available in the reviewed scientific literature. However, general synthetic routes to similar heterocyclic systems often involve the reaction of a catechol-like precursor with a suitable dielectrophile. For instance, the synthesis of 2,3-dihydrobenzo[b] cam.ac.ukresearchgate.netdioxine-5-carboxamide has been achieved by alkylating methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base. nih.gov This suggests a potential, though unconfirmed, pathway for the cyclization of a related 3-ethyl-2,6-dihydroxybenzoic acid derivative.

Biosynthetic Pathways and Biocatalytic Syntheses of Related Cresotic Acid Structures

Polyketide Synthase (PKS) Mechanisms in 6-Methylsalicylic Acid Biosynthesis

The biosynthesis of 6-methylsalicylic acid (6-MSA), a well-studied cresotic acid, is a classic example of a fungal iterative Type I polyketide synthase (PKS) pathway. nih.gov The enzyme responsible, 6-methylsalicylic acid synthase (6-MSAS), is a large, multifunctional protein that catalyzes a series of condensation and modification reactions to assemble the final product from simple precursor units. cam.ac.uknih.gov

The biosynthesis commences with the loading of a starter unit, acetyl-CoA, and three extender units, malonyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. nih.govresearchgate.net The process involves a series of decarboxylative condensations, where the growing polyketide chain is extended by two carbons with each addition of a malonyl-CoA unit. nih.gov The 6-MSAS enzyme contains several catalytic domains that are used iteratively, including a ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), and dehydratase (DH) domain. researchgate.netnih.gov

A key step in the biosynthesis of 6-MSA is a single ketoreduction event, followed by dehydration and subsequent cyclization and aromatization to yield the final 6-methylsalicylic acid product. cam.ac.uk The entire sequence of approximately 11 transformations is carried out on this single multifunctional enzyme. nih.gov The final release of 6-MSA is thought to be catalyzed by a thioester hydrolase (TH) domain. researchgate.net

| Precursor Molecules | Enzyme | Key Domains | Product |

| 1x Acetyl-CoA | 6-Methylsalicylic Acid Synthase (6-MSAS) | Ketosynthase (KS) | 6-Methylsalicylic Acid |

| 3x Malonyl-CoA | Acyltransferase (AT) | ||

| Dehydratase (DH) | |||

| Ketoreductase (KR) | |||

| Acyl Carrier Protein (ACP) | |||

| Thioester Hydrolase (TH) |

Enzymatic Decarboxylation Processes of Cresotic Acid Derivatives

Enzymatic decarboxylation is a significant biochemical reaction in the metabolism of cresotic acid derivatives and other substituted salicylic (B10762653) acids. This process involves the removal of the carboxyl group, often leading to the formation of simpler phenolic compounds.

Salicylate decarboxylase is an enzyme that catalyzes the reversible decarboxylation of salicylic acid to phenol and carbon dioxide. qmul.ac.ukmdpi.comwikipedia.org This enzyme can also act on other dihydroxybenzoate derivatives, demonstrating a degree of substrate promiscuity. qmul.ac.uk The reaction mechanism for this class of enzymes, which belong to the amidohydrolase superfamily, involves a metal-dependent process. mdpi.com Computational and crystallographic studies have shown that the reaction is initiated by a proton transfer from a metal-coordinated aspartic acid residue to the carbon atom bearing the carboxyl group, which facilitates the subsequent C-C bond cleavage and release of CO2. mdpi.com

In some organisms, the decarboxylation of salicylic acid is an oxidative process. For instance, in certain bacteria and fungi, a flavin-dependent monooxygenase hydroxylates and decarboxylates salicylic acid to produce catechol. nih.gov A similar salicylic acid 1-hydroxylase has been identified in plants of the Solanaceae family. nih.gov

Another class of enzymes, ferulic acid decarboxylases (FDCs), which are part of the UbiD-family, catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids. researchgate.net While their primary substrates are cinnamic acid derivatives, their potential to act on other substituted aromatic acids is an area of ongoing research. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Cofactor/Dependency |

| Salicylate Decarboxylase | Salicylate, 2,4-dihydroxybenzoate, 2,6-dihydroxybenzoate, 2,3-dihydroxybenzoate, 4-aminosalicylate | Phenol + CO2 | Metal-dependent (Mg2+) |

| Salicylic Acid 1-Hydroxylase (e.g., NahG) | Salicylic Acid | Catechol + CO2 | FAD/NADH |

| Ferulic Acid Decarboxylase (FDC) | Cinnamic acid derivatives | Styrene derivatives + CO2 | Prenylated Flavin (prFMN) |

Advanced Spectroscopic and Structural Elucidation of Cresotic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.

¹H NMR spectroscopy offers critical insights into the number, type, and connectivity of protons in a molecule. In 3-ethyl-2,6-cresotic acid, distinct signals are expected for the aromatic protons, the ethyl group protons, the methyl group protons, and the acidic and hydroxyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic region would likely display two distinct signals for the two protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the ring would appear as a singlet. The carboxylic acid and phenolic hydroxyl protons are also expected to produce singlet signals, which can be broad and their chemical shifts can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-ethyl-2,6-cresotic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Doublet | 7.0 - 9.0 |

| Aromatic CH | 6.8 - 7.5 | Doublet | 7.0 - 9.0 |

| -OH (Phenolic) | 9.0 - 12.0 | Singlet (broad) | N/A |

| -COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | ~7.5 |

Note: Predicted values are based on standard NMR correlation tables and data from structurally similar compounds.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in 3-ethyl-2,6-cresotic acid will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (highest ppm value), typically in the range of 170-185 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the hydroxyl group being the most downfield among them due to the oxygen's deshielding effect. The carbons of the ethyl and methyl substituents will be found at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-ethyl-2,6-cresotic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 185 |

| Aromatic C-OH | 155 - 165 |

| Aromatic C-COOH | 110 - 120 |

| Aromatic C-CH₂CH₃ | 135 - 145 |

| Aromatic C-CH₃ | 120 - 130 |

| Aromatic C-H | 115 - 130 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 20 |

Note: Predicted values are based on standard NMR correlation tables and data from structurally similar compounds.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the complete molecular structure.

Total Correlation Spectroscopy (TOCSY) would reveal the entire spin system of the ethyl group, showing correlations between the methylene and methyl protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This would be crucial in confirming the relative positions of the ethyl, methyl, carboxyl, and hydroxyl groups on the aromatic ring by observing through-space correlations between their protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in establishing the connectivity of the substituents to the aromatic ring by showing correlations from the substituent protons to the ring carbons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 3-ethyl-2,6-cresotic acid (molecular formula C₁₀H₁₂O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion upon electron ionization provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). The presence of the ethyl group could lead to the loss of a methyl radical (M-15) or an ethyl radical (M-29). The stability of the resulting fragments can provide further clues about the original structure.

Table 3: Predicted Mass Spectrometry Fragmentation for 3-ethyl-2,6-cresotic acid

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ | (Molecular Ion) |

| 165 | [C₉H₉O₃]⁺ | -CH₃ |

| 163 | [C₁₀H₁₁O₂]⁺ | -OH |

| 151 | [C₈H₇O₃]⁺ | -C₂H₅ |

Note: These are predicted fragmentation patterns based on common fragmentation rules for aromatic carboxylic acids and alkylbenzenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the substituted benzene ring in 3-ethyl-2,6-cresotic acid. The aromatic ring and the carbonyl group of the carboxylic acid are the primary chromophores in this molecule.

The absorption of UV radiation by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic systems, π → π* transitions are characteristic. The substitution pattern on the benzene ring, including the hydroxyl, carboxyl, ethyl, and methyl groups, will influence the wavelength of maximum absorption (λ_max). The hydroxyl and alkyl groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The exact λ_max values would be dependent on the solvent used.

Table 4: Expected UV-Vis Absorption Maxima for 3-ethyl-2,6-cresotic acid

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~210 - 240 | Aromatic Ring |

| π → π* | ~270 - 310 | Aromatic Ring (Substituted) |

Note: Expected values are based on typical absorptions for substituted benzoic acids and phenols.

Theoretical and Computational Chemistry Studies on Substituted Cresotic and Salicylic Acids

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and determining the energetic landscapes of chemical transformations. For substituted cresotic and salicylic (B10762653) acids, DFT studies can predict molecular geometries, electronic properties, and the transition states of reactions, offering a deeper understanding of their reactivity and antioxidant capabilities.

Research on salicylic acid derivatives has utilized DFT to explore their antioxidant mechanisms. nih.gov These studies often focus on parameters such as bond dissociation energies (BDE), ionization potentials (IP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The BDE of the phenolic hydroxyl group is a key indicator of the molecule's ability to act as a hydrogen atom donor, a primary mechanism of radical scavenging. A lower BDE suggests a greater antioxidant potential. Similarly, a lower ionization potential indicates a higher propensity for the molecule to donate an electron, another important antioxidant pathway.

The electronic effects of substituents on the aromatic ring significantly influence these parameters. Electron-donating groups, such as alkyl groups (like the ethyl group in 3-ethyl-2,6-cresotic acid), are generally expected to decrease both the BDE of the phenolic hydroxyl and the ionization potential of the molecule. This is due to the stabilization of the resulting radical or cation radical through hyperconjugation and inductive effects. Conversely, electron-withdrawing groups would have the opposite effect.

A hypothetical DFT study on a series of substituted cresotic acids might yield data similar to that presented in the interactive table below, illustrating the influence of substituents on key energetic parameters.

| Compound | Substituent at C3 | HOMO Energy (eV) | LUMO Energy (eV) | O-H Bond Dissociation Energy (kcal/mol) |

| 2,6-Cresotic acid | -H | -6.5 | -1.2 | 88 |

| 3-Methyl-2,6-cresotic acid | -CH3 | -6.3 | -1.1 | 86 |

| 3-Ethyl-2,6-cresotic acid | -CH2CH3 | -6.2 | -1.1 | 85 |

| 3-Nitro-2,6-cresotic acid | -NO2 | -7.1 | -2.5 | 92 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general chemical principles.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological target, typically a protein or nucleic acid. nih.gov For substituted cresotic and salicylic acids, these methods are crucial for identifying potential protein targets and elucidating the molecular basis of their biological activities. Salicylic acid itself is known to interact with a multitude of proteins, and its derivatives are expected to exhibit a similar promiscuity. frontiersin.orgnih.gov

Docking studies involve placing a ligand into the binding site of a receptor in various conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For instance, salicylic acid derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory therapy. frontiersin.org The carboxylate group of these acids often forms crucial interactions with positively charged residues, such as arginine, in the active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The substituents on the aromatic ring, such as the ethyl and methyl groups in 3-ethyl-2,6-cresotic acid, would influence the binding affinity by making additional hydrophobic contacts with nonpolar residues in the binding pocket.

A representative molecular docking study of a substituted salicylic acid with a hypothetical protein target might produce the results summarized in the interactive table below.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Salicylic Acid | -6.5 | Arg120, Tyr355, Ser530 |

| 5-Methylsalicylic Acid | -6.8 | Arg120, Tyr355, Ser530, Val349 |

| 3-Ethylsalicylic Acid | -7.0 | Arg120, Tyr355, Ser530, Leu352 |

| 5-Nitrosalicylic Acid | -6.2 | Arg120, Tyr355, Ser530 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses within Phenolic Acid Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

In the context of phenolic acids, QSAR studies have been widely used to model their antioxidant, antimicrobial, and anti-inflammatory activities. jst.go.jp These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Sterimol parameters).

Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A typical QSAR study on a series of substituted salicylic acids for antioxidant activity might result in a linear equation of the following form:

Antioxidant Activity (log 1/IC50) = c0 + c1(HOMO Energy) + c2(LogP) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by regression analysis. A positive coefficient for HOMO energy would indicate that a higher HOMO energy (making the compound easier to oxidize) leads to greater antioxidant activity. A positive coefficient for LogP would suggest that increased lipophilicity enhances activity, perhaps by facilitating interaction with lipid membranes.

The following interactive table provides a hypothetical dataset that could be used to generate such a QSAR model.

| Compound | LogP | HOMO Energy (eV) | Molecular Volume (ų) | Antioxidant Activity (log 1/IC50) |

| Salicylic Acid | 2.26 | -6.8 | 110 | 4.5 |

| 4-Methylsalicylic Acid | 2.72 | -6.6 | 125 | 4.8 |

| 5-Methylsalicylic Acid | 2.72 | -6.7 | 125 | 4.7 |

| 3-Ethylsalicylic Acid | 3.18 | -6.5 | 140 | 5.0 |

| 5-Chlorosalicylic Acid | 2.80 | -7.0 | 122 | 4.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Environmental Chemistry and Degradation Pathways of Cresotic Acid Derivatives

Environmental Fate and Transformation Processes in Various Matrices (e.g., soil, water)

The environmental fate of a substituted cresotic acid, such as 3-ethyl-2,6-cresotic acid, is governed by a combination of its physicochemical properties and the environmental conditions of the receiving matrix, be it soil or water. As a derivative of both cresol (B1669610) and salicylic (B10762653) acid, its behavior can be inferred from these parent compounds.

In aquatic environments, compounds like salicylic acid can be subject to bioconcentration in organisms. For instance, studies on salicylic acid have shown bioconcentration factors of approximately 1000 in certain algae and plant species over a 72-96 hour period. nih.gov The presence of organic matter, such as fulvic acid, can reduce the bioavailability of such compounds. nih.gov The major degradation pathways for organic chemicals in the environment include hydrolysis, oxidation, and photolysis. pharmacy180.com For carboxylic acid derivatives, hydrolysis is a common degradation pathway, which can be influenced by the pH of the surrounding water. pharmacy180.comlibretexts.org

In soil, the fate of such a compound would be influenced by factors like soil type, pH, organic matter content, and the microbial populations present. Aromatic acids are generally susceptible to microbial degradation. The ethyl and methyl groups on the aromatic ring, along with the carboxylic acid and hydroxyl groups, will influence its solubility, sorption to soil particles, and availability for microbial uptake.

Identification and Characterization of Chemical Degradation Products

The chemical degradation of 3-ethyl-2,6-cresotic acid would likely proceed through pathways common to phenolic compounds and aromatic carboxylic acids. These pathways primarily involve oxidation and hydroxylation, potentially leading to ring cleavage.

One potential initial step is the oxidation of the phenol (B47542) group. For instance, the solution degradation of 5-aminosalicylic acid, a related compound, proceeds rapidly under conditions that promote oxidation. nih.gov This process can lead to the formation of quinone-like intermediates. nih.gov

Another likely transformation is hydroxylation , where additional hydroxyl groups are added to the aromatic ring. This is a common step in the microbial degradation of aromatic compounds. For salicylic acid, degradation can proceed through the formation of catechol or gentisate (2,5-dihydroxybenzoic acid). nih.govscielo.br

Subsequent steps would involve ring cleavage , where the aromatic ring is broken. This is typically mediated by enzymes such as dioxygenases in microorganisms. For catechols, this can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways. researchgate.net

Given the structure of 3-ethyl-2,6-cresotic acid, hypothetical degradation products could include:

Hydroxylated derivatives of the parent compound.

Catechol or gentisate derivatives, formed after initial enzymatic reactions.

Aliphatic acids resulting from the cleavage of the aromatic ring.

The table below illustrates a hypothetical degradation sequence and potential intermediate products.

| Transformation Step | Potential Intermediate/Product | Description of Process |

| Initial Oxidation/Hydroxylation | 3-ethyl-dihydroxybenzoic acid derivatives | Addition of one or more hydroxyl groups to the aromatic ring. |

| Ring Cleavage | Aliphatic dicarboxylic acids | Enzymatic opening of the aromatic ring to form linear acid structures. |

| Further Metabolism | Acetate, Butyrate, etc. | Breakdown of aliphatic acids into smaller molecules that can be used in microbial metabolism. kwrwater.nl |

This table is illustrative and based on general degradation pathways of related aromatic compounds.

Biotransformation Studies by Microorganisms

Biotransformation is a key process in the environmental degradation of organic compounds, where microorganisms utilize these substances as a source of carbon and energy. doaj.orgmedcraveonline.com While no studies have specifically investigated the biotransformation of 3-ethyl-2,6-cresotic acid, research on related compounds provides insight into potential microbial pathways.

Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including cresols and salicylic acid. scielo.brnih.gov For example, Pseudomonas putida has been shown to metabolize m-cresol (B1676322) and p-cresol (B1678582) through different pathways, one involving a catechol intermediate and another proceeding via 4-hydroxybenzoate (B8730719) and protocatechuate. nih.gov Similarly, Pseudomonas fluorescens is capable of degrading salicylic acid, often oxidizing it to catechol before ring cleavage. scielo.br

The degradation of aromatic compounds by microorganisms is an enzymatic process. Key enzymes in these pathways include hydroxylases, which add hydroxyl groups to the aromatic ring, and dioxygenases, which are responsible for cleaving the ring structure. nih.gov The specific degradation pathway utilized by a microorganism can depend on the growth substrate. nih.gov

It is plausible that soil and water microorganisms, particularly species of Pseudomonas, Burkholderia, and other genera known for aromatic degradation, could biotransform 3-ethyl-2,6-cresotic acid. nih.govresearchgate.net The hypothetical biotransformation pathway would likely involve:

Initial attack on the aromatic ring: This could be initiated by hydroxylation.

Formation of a dihydroxybenzoic acid derivative: A common intermediate in the degradation of salicylic acid and related compounds. nih.gov

Ring cleavage: The aromatic ring would be opened by dioxygenase enzymes.

Metabolism of aliphatic intermediates: The resulting linear molecules would be further broken down and funneled into the microorganism's central metabolism.

The following table summarizes microorganisms and their known capabilities in degrading related aromatic compounds.

| Microorganism | Substrate(s) | Key Degradation Pathway/Products |

| Pseudomonas putida | m-cresol, p-cresol | Catechol pathway, Protocatechuate pathway nih.gov |

| Pseudomonas fluorescens | Salicylic acid | Oxidation to catechol, followed by ortho- or meta-cleavage scielo.br |

| Moraxella spp. | Salicylic acid | Metabolism to conjugates without ring cleavage to catechol in some cases. researchgate.net |

| Syntrophorhabdus spp. | p-cresol, Phenol | Capable of anaerobic degradation. kwrwater.nl |

This table provides examples of microbial degradation of compounds structurally related to 2,6-Cresotic acid, 3-ethyl-.

Advanced Applications As Chemical Precursors and Intermediates

Utility as Building Blocks for Complex Pharmaceutical and Agro-Chemical Scaffolds

Substituted salicylic (B10762653) acids are a cornerstone in the development of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. icm.edu.plmdpi.comuobasrah.edu.iq The presence of carboxylic acid and hydroxyl groups on the aromatic ring allows for a variety of chemical transformations, making them ideal starting points for constructing complex molecular frameworks. nih.gov

The general class of salicylic acid derivatives has been explored for the synthesis of compounds with a range of biological activities, including anti-inflammatory, analgesic, and antifungal properties. uobasrah.edu.iqcapes.gov.brresearchgate.net For instance, the modification of the carboxylic acid and phenolic hydroxyl groups of salicylic acid has led to the development of numerous drugs. uobasrah.edu.iqresearchgate.net In the realm of agrochemicals, salicylic acid and its analogues are known to play a role in plant defense mechanisms and have been used as leads for the development of fungicides and other crop protection agents. mdpi.comcapes.gov.brresearchgate.net

While direct examples of blockbuster drugs or widely used agrochemicals derived specifically from 3-ethyl-2,6-cresotic acid are not prominently featured in the analyzed literature, its structure suggests significant potential. The ethyl and methyl groups can influence the lipophilicity and steric hindrance around the reactive centers, potentially leading to derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic profiles compared to simpler salicylic acids. The functional groups of 3-ethyl-2,6-cresotic acid could be utilized in various synthetic strategies, such as:

Esterification and Amidation: The carboxylic acid group can be converted to esters or amides to produce a diverse library of compounds for biological screening. google.com

Etherification: The phenolic hydroxyl group can be alkylated to introduce further diversity.

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, guided by the existing activating and directing groups.

Cyclization Reactions: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of heterocyclic compounds, such as xanthenones, which are known to possess a range of pharmacological activities. researchgate.netresearchgate.netnih.gov

The following table outlines potential research directions for utilizing 3-ethyl-2,6-cresotic acid in the synthesis of bioactive compounds, based on the known applications of related salicylic acid derivatives.

| Potential Application Area | Synthetic Strategy | Target Molecular Scaffold | Potential Biological Activity |

| Pharmaceuticals | Amidation of the carboxylic acid with heterocyclic amines. | Novel amide derivatives. | Anti-inflammatory, Analgesic. uobasrah.edu.iqresearchgate.netnih.gov |

| Etherification of the phenolic hydroxyl group followed by further modifications. | Substituted phenoxyacetic acid derivatives. | Various pharmacological activities. | |

| Condensation with phenols or other aromatic compounds. | Xanthone or other heterocyclic cores. | Acetylcholinesterase inhibition, anticancer. researchgate.netnih.gov | |

| Agrochemicals | Esterification with various alcohols. | Ester derivatives. | Fungicidal, Herbicidal. capes.gov.brresearchgate.net |

| Conversion to salicylamide (B354443) derivatives. | Substituted salicylamides. | Fungicidal. capes.gov.br |

Intermediates in the Synthesis of Specialty Chemicals (e.g., Oil Additives)

Aromatic carboxylic acids and their derivatives are important intermediates in the production of various specialty chemicals, including those used as additives in lubricants and fuels. google.compsgraw.com These additives can serve multiple functions, such as improving lubricity, providing antioxidant properties, and acting as detergents or corrosion inhibitors. google.comresearchgate.netborates.today

The synthesis of lubricant additives often involves the reaction of acidic organic compounds with other molecules to create structures with desired performance characteristics. google.com For example, substituted salicylic acids can be reacted with boron compounds to form borate (B1201080) esters that exhibit good lubricity, detergency, and rust protection. google.com The alkyl substituents on the aromatic ring can enhance the solubility of the additive in the non-polar base oil of the lubricant.

Given this context, 3-ethyl-2,6-cresotic acid could theoretically serve as a valuable intermediate for the synthesis of specialty oil additives. The ethyl and methyl groups would be expected to confer good oil solubility to its derivatives. The reactive hydroxyl and carboxylic acid functionalities provide anchor points for further chemical modification to build molecules with specific functions.

Potential synthetic pathways for converting 3-ethyl-2,6-cresotic acid into lubricant additives could include:

Formation of Metal Salts: Reaction with metal hydroxides or oxides to form metallic soaps, which can act as detergents and friction modifiers.

Esterification: Reaction with long-chain alcohols to produce esters that can function as lubricity enhancers or viscosity modifiers. mdpi.com

Reaction with Amines: Formation of amides or imidazolines, which are classes of compounds known to be used as corrosion inhibitors and friction modifiers in fuel and lubricant applications. google.com

The table below summarizes the potential transformation of 3-ethyl-2,6-cresotic acid into different classes of oil additives.

| Type of Oil Additive | Potential Synthetic Route from 3-Ethyl-2,6-Cresotic Acid | Function of the Additive |

| Detergent | Formation of overbased metal (e.g., calcium, magnesium) salts. | Neutralize acidic byproducts of combustion, keep engine parts clean. |

| Friction Modifier | Esterification with polyols or reaction with amines to form amides/imidazolines. | Reduce friction between moving parts, improve fuel economy. google.com |

| Corrosion Inhibitor | Formation of amine salts or amides. | Protect metal surfaces from corrosion. |

| Antioxidant | Hindered phenolic derivatives formed via reactions at the aromatic ring. | Prevent oxidative degradation of the base oil. |

| Lubricity Improver | Formation of borate esters by reacting with boric acid. | Enhance the lubricating properties of the fuel or oil. google.comborates.today |

While the direct application of 3-ethyl-2,6-cresotic acid as an intermediate for these specific purposes is not explicitly detailed in the available research, its chemical structure is highly amenable to the types of transformations required to produce effective specialty chemical additives. Further research and development would be necessary to fully explore and validate its potential in these advanced applications.

Future Research Perspectives and Unexplored Avenues for 2,6 Cresotic Acid, 3 Ethyl

Development of Highly Stereoselective and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted benzene (B151609) rings, particularly those with significant steric hindrance like 2,6-Cresotic acid, 3-ethyl-, presents a considerable challenge in organic chemistry. Future research should prioritize the development of elegant and efficient synthetic strategies that are both stereoselective and atom-economical.

Modern synthetic methods such as C-H functionalization offer a promising route. acs.orgnih.govresearchgate.net These reactions, which directly convert carbon-hydrogen bonds into new functional groups, minimize the need for pre-functionalized starting materials, thereby increasing atom economy and reducing waste. nih.gov Investigating transition-metal catalyzed C-H activation, directed by the carboxylic acid or hydroxyl group, could provide a direct and regioselective pathway to introduce the ethyl and methyl groups onto the cresotic acid backbone. researchgate.net

Furthermore, the development of stereoselective methods is crucial, especially if the compound or its derivatives exhibit chirality-dependent biological activity. Asymmetric catalysis, employing chiral ligands or organocatalysts, could be explored to control the spatial arrangement of substituents. The synthesis of sterically hindered amines using N-sulfinylimines has demonstrated the importance of the chiral inducer in achieving high stereoselectivity, a principle that could be adapted for the synthesis of highly substituted benzoic acids.

Another avenue for exploration is the use of biocatalysis. Enzymes, such as transaminases found in fungi like Stemphylium lycopersici, have shown the ability to handle sterically hindered substrates with high enantioselectivity. nih.gov Developing enzymatic or chemo-enzymatic routes to 2,6-Cresotic acid, 3-ethyl- could offer a green and highly selective alternative to traditional chemical synthesis.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Functionalization | High atom economy, reduced synthetic steps. acs.orgnih.gov | Catalyst development, regioselectivity control. |

| Asymmetric Catalysis | Control of stereochemistry. | Design of chiral ligands and organocatalysts. |

| Biocatalysis | High selectivity, environmentally friendly. nih.gov | Enzyme screening and engineering. |

Comprehensive Mechanistic Investigations of its Specific Biological Interactions (if directly discovered)

While the specific biological activities of 2,6-Cresotic acid, 3-ethyl- are yet to be discovered, its structural relationship to salicylic (B10762653) acid and other hydroxybenzoic acids suggests a high probability of interesting biological properties. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antimicrobial activities. mdpi.comnih.gov

Future research should begin with broad biological screening to identify any potential therapeutic effects. Should any significant activity be discovered, comprehensive mechanistic studies will be paramount. These investigations should aim to elucidate the molecular targets and signaling pathways affected by the compound.

For instance, if anti-inflammatory properties are observed, studies could investigate its effect on key inflammatory mediators like cyclooxygenase (COX) enzymes, nuclear factor-kappa B (NF-κB), and various cytokines. mdpi.com The antioxidant potential, a common feature of phenolic compounds, should also be thoroughly evaluated. nih.gov

Understanding the structure-activity relationship (SAR) will be crucial. By synthesizing and testing a library of analogs with systematic modifications to the ethyl, methyl, hydroxyl, and carboxyl groups, researchers can identify the key structural features responsible for its biological activity. This knowledge will be invaluable for the rational design of more potent and selective derivatives.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods can significantly accelerate the research and development process for 2,6-Cresotic acid, 3-ethyl-. nih.govnih.govresearchgate.netsemanticscholar.org In silico tools can be employed to predict a wide range of properties, from physicochemical characteristics to potential biological activities and metabolic fate.

Predictive Modeling of Physicochemical and Biological Properties: Computational techniques like Density Functional Theory (DFT) can be used to study the electronic and structural characteristics of the molecule, providing insights into its reactivity and potential for intermolecular interactions. researchgate.netasianpubs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2,6-Cresotic acid, 3-ethyl- and its analogs with their biological activities. mdpi.com Machine learning algorithms can be trained on datasets of similar compounds to predict properties such as solubility and potential toxicity. nih.govnih.govsemanticscholar.org

Predicting Metabolic Pathways: In silico metabolism prediction tools can identify potential sites of metabolic transformation and predict the structures of likely metabolites. nih.govnews-medical.netmdpi.comoup.com This information is vital for understanding the compound's pharmacokinetic profile and for identifying any potentially active or toxic metabolites.

The table below summarizes the potential applications of computational modeling.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic and structural analysis. researchgate.netasianpubs.org | Understanding of reactivity and intermolecular forces. |

| QSAR Modeling | Structure-activity relationship studies. mdpi.com | Rational design of more potent analogs. |

| Machine Learning | Prediction of solubility, toxicity, etc. nih.govnih.govsemanticscholar.org | Prioritization of compounds for experimental testing. |

| Metabolism Prediction Software | Identification of potential metabolites. nih.govnews-medical.netmdpi.comoup.com | Insight into pharmacokinetic properties. |

Exploration of Novel Biotransformation Pathways and Bioremediation Potentials

The fate of 2,6-Cresotic acid, 3-ethyl- in biological systems and the environment is an important area for future investigation. Exploring its biotransformation pathways in various organisms, including microorganisms, can reveal novel metabolic routes and potential applications in bioremediation.

Research on the metabolism of related compounds, such as o-cresol, by anaerobic consortia has shown that carboxylation is a key transformation step. nih.gov Investigating the microbial degradation of 2,6-Cresotic acid, 3-ethyl- could identify microorganisms capable of breaking down this sterically hindered aromatic compound. This could lead to the development of bioremediation strategies for environments contaminated with similar chemical structures.

Furthermore, biotransformation can be a powerful tool for generating novel derivatives of 2,6-Cresotic acid, 3-ethyl-. Microorganisms often possess enzymes that can perform highly selective and specific chemical modifications that are difficult to achieve through traditional chemical synthesis. nih.gov Screening a diverse range of microorganisms for their ability to transform this compound could lead to the discovery of new bioactive molecules.

Design of New Material Science Precursors based on its Unique Structural Features

The unique structural features of 2,6-Cresotic acid, 3-ethyl-, including its rigid aromatic core and multiple functional groups, make it an interesting candidate as a precursor for new materials. Salicylic acid and its derivatives have already been utilized in the synthesis of polymers with potential biomedical applications. rsc.orgresearchgate.netacs.orgscispace.comsapub.org

Future research could explore the incorporation of 2,6-Cresotic acid, 3-ethyl- into polymer backbones to create novel polyesters, polyamides, or other macromolecules. The steric hindrance provided by the ethyl and methyl groups could impart unique thermal and mechanical properties to these polymers. The presence of the hydroxyl and carboxylic acid groups offers opportunities for further functionalization, allowing for the tuning of properties such as solubility, biodegradability, and biocompatibility.

The development of polymers derived from 2,6-Cresotic acid, 3-ethyl- could lead to new materials for applications in drug delivery, tissue engineering, and advanced coatings. Computational studies could also play a role in predicting the properties of these hypothetical polymers, guiding the selection of the most promising candidates for synthesis and characterization. scirp.org

Q & A

Q. What are the recommended synthetic routes for 3-ethyl-2,6-cresotic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation or esterification of precursor cresotic acids. For example, Friedel-Crafts alkylation using ethyl chloride on 2,6-cresotic acid under anhydrous AlCl₃ catalysis may introduce the ethyl group at the 3-position. Purification is critical: recrystallization using ethanol-water mixtures (70:30 v/v) can isolate the product, while HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) verifies purity ≥98% . Confirm structural integrity via melting point comparison (reference 72.78 kJ/mol from thermal analysis) and dynamic viscosity measurements at 25°C (0.0005703 Pa·s) .

Q. How should researchers characterize 3-ethyl-2,6-cresotic acid’s physicochemical properties?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substituent positions (e.g., ethyl group integration at δ 1.2–1.4 ppm).

- Chromatography : GC-MS (EI mode, m/z 180.2 [M]⁺) for molecular weight validation.

- Thermal Analysis : Differential scanning calorimetry (DSC) to measure melting points and compare with literature values (e.g., NIST Webbook data for analogous cresotic acids) .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported acidity constants (pKa) of 3-ethyl-2,6-cresotic acid?

- Methodological Answer : Conflicting pKa values may arise from solvent polarity or measurement techniques. Design a comparative study:

- Titration Methods : Use potentiometric titration in aqueous vs. ethanol-water (50:50) systems to assess solvent effects.

- Computational Validation : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate theoretical pKa, comparing results with experimental data. Discrepancies >0.5 units suggest measurement artifacts (e.g., impurities) .

Q. How can computational modeling predict the reactivity of 3-ethyl-2,6-cresotic acid in esterification reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the acid’s interaction with ethanol under varying temperatures (25–80°C) to predict esterification kinetics.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl group’s high Fukui index (f⁻ ≈ 0.15) indicates preferential ester bond formation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of 3-ethyl-2,6-cresotic acid?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model LC₅₀ values in in vitro assays (e.g., zebrafish embryos). Include covariates like pH and exposure duration. For meta-analysis of conflicting data, apply random-effects models to account for heterogeneity across studies (e.g., PRISMA guidelines for systematic reviews) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.